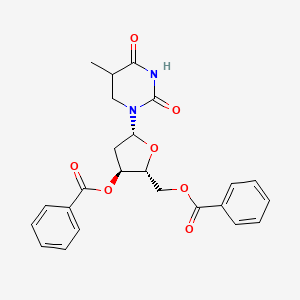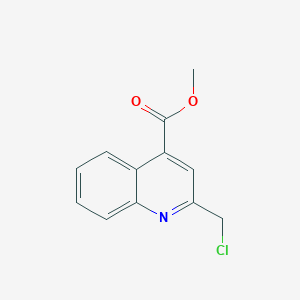
Thymidine,3',5'-dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine,3’,5’-dibenzoate is a derivative of thymidine, a pyrimidine deoxynucleoside Thymidine itself is a crucial component of DNA, pairing with deoxyadenosine in double-stranded DNA The dibenzoate derivative is formed by esterifying the hydroxyl groups at the 3’ and 5’ positions of thymidine with benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine,3’,5’-dibenzoate typically involves the benzoylation of thymidine. One common method is to react thymidine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of Thymidine,3’,5’-dibenzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Thymidine,3’,5’-dibenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield thymidine and benzoic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Thymidine and benzoic acid.
Substitution: Various thymidine derivatives depending on the nucleophile used.
Scientific Research Applications
Thymidine,3’,5’-dibenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the production of specialized nucleoside derivatives for research and development
Mechanism of Action
The mechanism of action of Thymidine,3’,5’-dibenzoate is primarily related to its role as a nucleoside analog. It can be incorporated into DNA during replication, potentially leading to chain termination or mutations. This property makes it useful in studying DNA synthesis and as a potential therapeutic agent. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Thymidine: The parent compound, essential for DNA synthesis.
5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used in cell proliferation studies.
5-Ethynyl-2’-deoxyuridine (EdU): Another thymidine analog used for DNA labeling.
Uniqueness: Thymidine,3’,5’-dibenzoate is unique due to its esterified hydroxyl groups, which can influence its solubility, stability, and reactivity compared to other thymidine analogs. This modification can also affect its incorporation into DNA and its interactions with enzymes .
Properties
Molecular Formula |
C24H24N2O7 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-benzoyloxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H24N2O7/c1-15-13-26(24(30)25-21(15)27)20-12-18(33-23(29)17-10-6-3-7-11-17)19(32-20)14-31-22(28)16-8-4-2-5-9-16/h2-11,15,18-20H,12-14H2,1H3,(H,25,27,30)/t15?,18-,19+,20+/m0/s1 |
InChI Key |
KDUSVCOBWGBFMQ-NACVHEQBSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[trans-4-(Chlorocarbonyl)cyclohexyl]acetate](/img/structure/B12335528.png)
![6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B12335534.png)



![Ethyl 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B12335555.png)





![Ethyl [(2-amino-6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B12335583.png)
![3-chloro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12335596.png)
